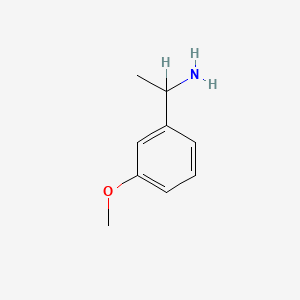

1-(3-Methoxyphenyl)ethanamine

描述

Nomenclature and Chemical Classification in Research Contexts

1-(3-Methoxyphenyl)ethanamine is systematically known by its IUPAC name, (1S)-1-(3-methoxyphenyl)ethanamine or (1R)-1-(3-methoxyphenyl)ethanamine, depending on the stereochemistry of the chiral center. nih.govnih.gov It is also commonly referred to by various synonyms, including 3-methoxy-alpha-methylbenzylamine. fishersci.be The compound is classified as a primary amine and a phenethylamine (B48288) derivative, characterized by a methoxy (B1213986) group at the third position of the phenyl ring and an ethanamine substituent. ontosight.aicontaminantdb.ca This structural arrangement places it within the broader class of anisoles, which are organic compounds containing a methoxybenzene moiety. contaminantdb.ca

The presence of a chiral center at the carbon atom adjacent to the amino group gives rise to two enantiomers, the (R) and (S) forms. nih.govnih.gov These stereoisomers are crucial in many of its applications, particularly in medicinal chemistry where specific stereochemistry is often required for biological activity.

Interactive Data Table: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanamine / (1R)-1-(3-methoxyphenyl)ethanamine nih.govnih.gov |

| Molecular Formula | C₉H₁₃NO chemscene.comscbt.comsun-shinechem.com |

| Molecular Weight | 151.21 g/mol chemscene.comscbt.com |

| CAS Number | 62409-13-6 (racemic), 82796-69-8 ((S)-enantiomer), 88196-70-7 ((R)-enantiomer) nih.govchemscene.comscbt.comsun-shinechem.com |

Relevance of this compound in Organic Chemistry and Medicinal Chemistry

In organic chemistry, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. fishersci.be Its primary amine group and chiral nature make it a useful synthon for creating a variety of organic structures. A significant synthetic application is its use in reductive amination reactions, a fundamental method for forming C-N bonds. researchgate.net

The true significance of this compound, however, lies in its role within medicinal chemistry. It is a key intermediate in the synthesis of several pharmaceuticals. ontosight.airesearchgate.net The enantiomerically pure forms of the compound are particularly sought after for the development of chiral drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or cause unwanted side effects. For instance, it is a precursor in the synthesis of new phenyl carbamate (B1207046) drugs. researchgate.net

Overview of Key Research Areas for this compound

Research involving this compound is multifaceted. A primary focus is on the development of efficient and stereoselective synthetic methods to obtain the pure enantiomers. researchgate.net This includes techniques like diastereomeric resolution, where a chiral resolving agent such as mandelic acid is used to separate the enantiomers, and chemoenzymatic methods employing enzymes like Candida antarctica lipase (B570770) B. researchgate.net

Another significant area of investigation is its application as a precursor in the synthesis of biologically active compounds. biosynth.com Researchers are exploring its use in creating novel pharmaceutical agents, including potential antidepressants and anorectics. ontosight.ai Furthermore, its derivatives are being studied for their potential as calcimimetics, which are compounds that can mimic the effect of calcium on tissues and have potential applications in treating bone-related disorders. biosynth.com The compound and its derivatives are also utilized in the agrochemical and dyestuff industries. fishersci.bechemicalbook.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Liquid or solid depending on temperature jigspharma.com |

| Boiling Point | 234.6 °C at 760 mmHg lookchem.com |

| Melting Point | 23-25 °C jigspharma.com |

| Density | 1.003 g/cm³ lookchem.com |

| Solubility | Soluble in water, alcohol, and organic solvents fishersci.bejigspharma.com |

| Refractive Index | 1.5325-1.5345 @ 20°C thermofisher.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWGCBRQAHCVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404865 | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62409-13-6 | |

| Record name | 3-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62409-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methoxyphenyl Ethanamine

Classical Synthetic Routes

Classical synthesis of 1-(3-Methoxyphenyl)ethanamine typically involves the transformation of a corresponding ketone or aldehyde precursor. These methods are foundational in organic synthesis and provide reliable pathways to the target amine.

Reduction of 3-Methoxyphenylacetone

One of the established classical routes for the synthesis of this compound is through the reductive amination of 3-Methoxyphenylacetone. A prominent method for this transformation is the Leuckart reaction. This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. researchgate.netmdma.ch The process involves heating the ketone with the reagent, which converts the carbonyl group into an amine. researchgate.net

The general mechanism of the Leuckart reaction begins with the formation of an iminium ion from the ketone and ammonia (B1221849) (derived from ammonium formate). This intermediate is then reduced by formate to yield the final amine. researchgate.net The reaction requires elevated temperatures, often between 120 and 165 °C. researchgate.net While the Leuckart reaction is a one-pot method, it can sometimes result in the formation of formylated byproducts, which then require a subsequent hydrolysis step to yield the free amine. mdpi.com

Table 1: Key Aspects of the Leuckart Reaction for Amine Synthesis

| Feature | Description |

| Reaction Type | Reductive Amination |

| Starting Material | Ketone (e.g., 3-Methoxyphenylacetone) or Aldehyde |

| Reagents | Ammonium formate or Formamide |

| Role of Reagent | Nitrogen donor and reducing agent |

| Typical Temperature | 120-165 °C |

| Intermediate | Iminium ion |

Reductive Amination of 3-Methoxyphenylacetaldehyde

While the reductive amination of ketones like 3-methoxyacetophenone is a well-documented path to this compound, the specific use of 3-Methoxyphenylacetaldehyde as a starting material is not as commonly reported in readily available scientific literature. In principle, this transformation would follow a standard reductive amination pathway, involving the formation of an imine with an ammonia source, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. However, specific research findings detailing this particular route are sparse.

Asymmetric Synthesis and Enantioselective Methodologies

The production of enantiomerically pure this compound is crucial for its application as an intermediate in the synthesis of certain pharmaceuticals. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other.

Diastereomeric Resolution using Chiral Acids (e.g., Mandelic Acid)

A highly effective and frequently employed method for obtaining enantiomerically pure this compound is through diastereomeric resolution. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as mandelic acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation.

The resolution of racemic this compound with enantiomerically pure (R)-mandelic acid has been shown to be particularly efficient. The process yields the less-soluble (R)-amine·(R)-mandelic acid salt, which can be separated from the more soluble (S)-amine·(R)-mandelic acid salt through crystallization.

The separation of the diastereomeric salts of this compound and mandelic acid is achieved through fractional crystallization. The choice of solvent is critical in maximizing the difference in solubility between the two diastereomeric salts.

Research has demonstrated that methanol (B129727) is an effective solvent for the initial crystallization. When a mixture of the diastereomeric salts is crystallized from methanol, the less-soluble salt precipitates, yielding a high diastereomeric excess. For instance, one study reported that the first crystallization from methanol gave the less-soluble diastereomeric salt in a 70% yield with a 99% diastereomeric excess.

Further purification can be achieved by recrystallizing the obtained salt from a different solvent. 2-propanol has been identified as a suitable solvent for this recrystallization step. This second crystallization can significantly enhance the diastereomeric purity, with studies reporting a 97% yield and 100% diastereomeric excess for the (R)-1-(3-Methoxyphenyl)ethanamine·(R)-mandelic acid salt after recrystallization from 2-propanol.

Table 2: Crystallization Parameters for Diastereomeric Resolution

| Step | Solvent | Purpose | Reported Yield | Reported Diastereomeric Excess |

| Initial Crystallization | Methanol | Separation of less-soluble diastereomer | 70% | 99% |

| Recrystallization | 2-Propanol | Enhancement of diastereomeric purity | 97% | 100% |

The solid-state structure of the less-soluble diastereomeric salt, (R)-1-(3-Methoxyphenyl)ethanamine·(R)-mandelic acid, has been elucidated using X-ray crystallography. This analysis provides insight into the intermolecular interactions that govern the differential solubility and the efficiency of the resolution.

The crystal structure reveals a well-ordered arrangement where the amine and acid molecules are linked through hydrogen bonds. The analysis showed that the crystal belongs to the monoclinic space group P21. The crystallographic data indicates a layer-like arrangement of the mandelic acid molecules, which sandwich a layer of the amine molecules. This structure is stabilized by hydrogen bonds between the acid and amine groups, as well as helical columns formed by hydrogen bonding. This ordered packing contributes to the lower solubility of this specific diastereomeric salt, facilitating its separation.

Table 3: X-ray Crystallography Data for (R)-1-(3-Methoxyphenyl)ethanamine·(R)-mandelic acid Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 12.642(4) Å |

| b | 5.890(2) Å |

| c | 10.855(4) Å |

| β | 103.68(3)° |

| V | 785.4(5) ų |

| Z | 2 |

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination represents a direct and efficient strategy for converting prochiral ketones, such as 3-methoxyacetophenone, into chiral primary amines. researchgate.netwikipedia.org This method typically involves the formation of an intermediate imine from the ketone, which is then asymmetrically reduced using a chiral catalyst or auxiliary. wikipedia.org The development of effective catalyst systems is crucial for achieving high yields and enantioselectivities. mdma.chrsc.org

A notable one-pot method for the asymmetric reductive amination of prochiral ketones utilizes a combination of titanium(IV) isopropoxide (Ti(OiPr)₄), Raney Nickel (Raney-Ni), and molecular hydrogen (H₂). nih.gov This approach employs a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, which reacts with the ketone to form a chiral imine intermediate. The simultaneous incorporation of the auxiliary and the creation of a new stereocenter avoids more complex, stepwise procedures. researchgate.net

The process can be described in two key steps:

Asymmetric Reductive Amination : The prochiral ketone (3-methoxyacetophenone) is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of Ti(OiPr)₄ and a heterogeneous catalyst like Raney-Ni under a hydrogen atmosphere. This step produces a diastereomeric mixture of secondary amines with good to excellent diastereomeric excess (de). researchgate.netnih.gov The selection of the hydrogenation catalyst, solvent, and temperature is critical to obtaining high yield and diastereoselectivity. researchgate.net

Hydrogenolysis : The chiral auxiliary is subsequently cleaved via hydrogenolysis, yielding the desired enantiomerically enriched primary amine, this compound, with the enantiomeric excess remaining uncompromised. nih.gov

This system is advantageous due to the use of inexpensive and readily available reagents, making it a practical option for large-scale synthesis. researchgate.net

The efficiency and enantioselectivity of asymmetric reductive amination are highly dependent on the catalyst system employed. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are widely investigated for this transformation. mdma.chacs.orgsioc-journal.cn The chiral environment necessary for asymmetric induction is provided by chiral ligands coordinated to the metal center.

Key aspects of these catalyst systems include:

Metal Centers : Ruthenium catalysts are often effective for Leuckart–Wallach-type reductive aminations, where ammonium formate serves as the hydrogen donor. mdma.ch

Chiral Ligands : Bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives (e.g., tol-binap), are highly effective in creating a chiral pocket around the metal center, which dictates the stereochemical outcome of the reduction. mdma.ch The steric and electronic properties of the ligand substituents can be systematically varied to optimize enantioselectivity for a specific substrate. nih.gov

Reaction Conditions : The choice of hydrogen source (e.g., H₂, formic acid, isopropyl alcohol) and additives can significantly influence the reaction's performance. mdma.ch For instance, in Ru-catalyzed systems, the addition of ammonia has been shown to enhance enantioselectivity, although it may decrease reactivity. mdma.ch The development of catalyst systems often involves screening various ligands and reaction parameters to find the optimal combination for a given ketone substrate. nih.govnih.gov

The interplay between the metal, ligand, and reaction conditions creates a complex system where optimization is key to achieving high enantiomeric excess (e.e.). nih.gov

| Catalyst System Component | Role/Effect | Example |

| Metal Catalyst | Facilitates the hydrogenation of the imine intermediate. | [((R)-tol-binap)RuCl₂], [Rh(C₅Me₅)Cl₂]₂ |

| Chiral Ligand | Creates a chiral environment to control enantioselectivity. | (R)-tol-binap |

| Hydrogen Source | Provides the hydride for the reduction step. | H₂, Ammonium Formate, Isopropyl Alcohol |

| Additives | Can enhance enantioselectivity or accelerate the reaction. | Ammonia, Acids |

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. mdpi.com Enzymes, particularly amine transaminases, offer high selectivity under mild reaction conditions.

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. bohrium.com For the synthesis of this compound, an ATA from organisms such as Ruegeria pomeroyi catalyzes the asymmetric amination of 3-methoxyacetophenone (3MAP). mdpi.comresearchgate.net

The reaction proceeds as follows:

Substrates : 3-methoxyacetophenone (amine acceptor) and an amine donor, typically a simple chiral or prochiral amine like isopropylamine (B41738) (IPA). mdpi.comresearchgate.net

Products : (S)-1-(3-methoxyphenyl)ethanamine (3MPEA) and a ketone co-product (acetone, when IPA is the donor). mdpi.comresearchgate.net

While this biocatalytic transformation is highly enantioselective, it often suffers from an unfavorable thermodynamic equilibrium, which limits the final product conversion. mdpi.comresearchgate.net

To overcome the equilibrium limitations of ATA-catalyzed reactions, integrated process concepts have been developed. A notable example is a continuous three-part vessel system designed for the synthesis of (S)-1-(3-methoxyphenyl)ethanamine. mdpi.comresearchgate.net This system intensifies the process by combining reaction and in situ product removal. researchgate.net

The integrated system consists of:

Membrane Reactor : Contains the whole-cell biocatalyst (expressing the amine transaminase). The membrane retains the enzyme while allowing substrates and products to pass through. mdpi.comresearchgate.net

Saturator Vessel : Continuously supplies the amine donor (e.g., isopropylammonium) and a precipitating agent (e.g., 3,3-diphenylpropionate). mdpi.comresearchgate.net

Crystallizer : The product amine, (S)-1-(3-methoxyphenyl)ethanamine, continuously precipitates as a salt (e.g., (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate). mdpi.comresearchgate.net

This reactive crystallization approach effectively removes the product from the solution, shifting the reaction equilibrium towards the product side and allowing for a fully stoichiometric conversion that is not achievable in conventional batch systems. mdpi.com The spatial separation of the biocatalyst, saturator, and crystallizer allows for full control over each component. mdpi.com

Optimizing yield and enantiomeric excess in biocatalytic amination requires careful control of various process parameters and strategies to overcome inherent limitations.

Enantiomeric Excess : Amine transaminases are inherently highly enantioselective, often yielding the product with excellent enantiomeric excess (>99% e.e.). researchgate.net

Yield Optimization : The primary challenge is overcoming the unfavorable reaction equilibrium. Strategies to maximize yield include:

In Situ Product Removal (ISPR) : As demonstrated by the integrated reactor-crystallizer system, removing the product amine via crystallization is a highly effective method to drive the reaction to completion. mdpi.comresearchgate.net

Co-product Removal : Applying a light vacuum can facilitate the removal of the volatile acetone (B3395972) co-product, which also helps to shift the equilibrium. researchgate.net

Process Parameter Optimization : Variables such as pH, temperature, enzyme loading, and substrate concentration are optimized to maximize conversion and product formation. bohrium.comnih.gov For instance, studies have identified optimal conditions such as a specific pH (e.g., 8.0) and temperature (e.g., 45°C) for certain transaminase reactions. nih.gov

By implementing a repetitive batch approach with in situ product crystallization, product concentrations can exceed 0.9 mol/L with over 99% e.e., demonstrating the effectiveness of these optimization strategies. researchgate.net

| Optimization Parameter | Method/Condition | Effect on Synthesis |

| Reaction Equilibrium | In-situ product crystallization; Co-product removal (vacuum) | Shifts equilibrium towards product, increasing overall yield. |

| Enzyme Loading | Optimized to 5-10% | Balances reaction rate with cost-effectiveness. |

| Substrate Loading | Optimized (e.g., 30-50 g/L) | Maximizes product output per volume. |

| Temperature | Optimized (e.g., 42-45 °C) | Enhances enzyme activity without causing denaturation. |

| pH | Optimized (e.g., pH 8.0-8.2) | Ensures optimal enzyme performance and stability. |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches to synthesizing this compound leverage the high selectivity of enzymes to produce enantiomerically pure forms of the compound, which are often required for pharmaceutical applications. A significant strategy involves the use of transaminases for asymmetric synthesis.

Researchers have developed a biocatalytic process utilizing an amine transaminase from the marine bacterium Ruegeria pomeroyi. [cite: 2, 3] This enzyme catalyzes the asymmetric transfer of an amine group from a donor molecule to a ketone precursor. In this specific synthesis, 3-methoxyacetophenone serves as the prochiral ketone substrate, and isopropylamine acts as the amine donor. The reaction yields the desired (S)-1-(3-methoxyphenyl)ethylamine and acetone as a co-product. [cite: 2, 3]

While the enzymatic transformation is highly enantioselective, it faces challenges due to an unfavorable reaction equilibrium. [cite: 2, 3] To overcome this, strategies are often integrated into the process to shift the equilibrium towards the product side, such as by removing the acetone co-product or using a high concentration of the amine donor. This biocatalytic method represents a greener alternative to traditional chemical synthesis, operating under mild reaction conditions.

| Enzyme Source | Substrate | Amine Donor | Product | Co-product |

| Ruegeria pomeroyi | 3-Methoxyacetophenone | Isopropylamine | (S)-1-(3-Methoxyphenyl)ethanamine | Acetone |

Novel and Advanced Synthetic Approaches

Recent innovations in chemical synthesis have led to the development of more efficient and streamlined methods for producing this compound. These include one-pot reactions that reduce intermediate handling and continuous flow processes that allow for steady production.

A notable one-pot method for preparing optically active this compound involves an asymmetric reductive amination followed by a debenzylation step. [cite: 4] This process begins with the reaction of m-methoxyacetophenone and an optically active phenylethylamine in the presence of a combined reduction system. [cite: 4] A key system employed is a combination of a tetraalkyl titanate, Raney Nickel (Raney-Ni), and hydrogen gas (H₂). [cite: 4] After the initial asymmetric reductive amination, the intermediate is debenzylated using a palladium-carbon (Pd-C) hydrogenation catalyst to yield the final optically active product. [cite: 4] This method has been reported to achieve a total yield of over 75% with an optical purity exceeding 99%. [cite: 4]

| Step | Reactants | Catalyst/Reagents | Outcome |

| Asymmetric Reductive Amination | m-Methoxyacetophenone, Optically active phenylethylamine | Tetraalkyl titanate/Raney-Ni/H₂ | Chiral intermediate |

| Debenzylation | Intermediate from previous step | Palladium-carbon (Pd-C), H₂ | Optically active this compound |

Continuous flow chemistry is emerging as a powerful tool for the synthesis of pharmaceutical intermediates, offering advantages in safety, scalability, and process control. For the production of (S)-1-(3-Methoxyphenyl)ethanamine, an integrated continuous process combining biocatalysis and crystallization has been developed. [cite: 2, 3]

This advanced system uses a membrane reactor for the continuous enzymatic synthesis of the target amine, as previously described using the amine transaminase from Ruegeria pomeroyi. [cite: 2, 3] The setup consists of a three-part vessel system:

Membrane Reactor : Where the continuous transaminase-catalyzed synthesis occurs. [cite: 2, 3]

Saturator Vessel : This vessel continuously supplies the amine donor (as isopropylammonium 3,3-diphenylpropionate) and the precipitating agent. [cite: 2, 3]

Crystallizer : In this vessel, the product amine continuously precipitates as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate, effectively removing it from the reaction equilibrium and facilitating purification. [cite: 2, 3]

This integrated reactor-crystallizer process was reported to remain stable for over 33 hours, achieving a constant process productivity of 1.2 g/(L·d). [cite: 2] The continuous removal of the product via crystallization is a key innovation that drives the reaction forward and simplifies downstream processing. [cite: 2]

| Process Component | Function | Key Features |

| Membrane Reactor | Continuous biocatalytic synthesis of the amine. | Utilizes amine transaminase from Ruegeria pomeroyi. |

| Saturator Vessel | Continuous supply of reagents. | Provides amine donor and precipitating agent. |

| Crystallizer | In-situ product removal and purification. | Precipitates the product as a salt, shifting reaction equilibrium. |

Stereochemical Investigations of 1 3 Methoxyphenyl Ethanamine

Chiral Purity Determination Methods (e.g., Chiral HPLC)

The determination of enantiomeric purity is essential for characterizing and utilizing the individual enantiomers of 1-(3-Methoxyphenyl)ethanamine. The most common metric for this is enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in greater abundance than the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical technique for separating and quantifying enantiomers. phenomenex.comdigitellinc.com

While specific research-grade chromatograms for this compound are proprietary, the methodology is well-established for analogous chiral amines. The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. For similar aromatic amines, polysaccharide-based CSPs, such as those found in DAICEL CHIRALPAK series columns, are often employed. doi.orgrsc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. doi.org

Gas Chromatography (GC) is also utilized for determining the enantiomeric excess of this compound, with commercial suppliers often using this method to certify the purity of their products. thermofisher.comthermofisher.com For instance, the enantiomeric excess of (S)- and (R)-1-(3-Methoxyphenyl)ethanamine is frequently specified to be above 97%. thermofisher.comthermofisher.com

| Method | Typical Stationary Phase | Typical Mobile Phase | Reported Purity Metric |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., DAICEL CHIRALPAK OD-H) | Hexane/Isopropanol mixtures | Enantiomeric Excess (ee) |

| Gas Chromatography (GC) | Chiral capillary columns | - | Enantiomeric Excess (ee) >97.5% |

Optical Rotation Studies and Enantiomeric Comparisons

Optical rotation is a physical property inherent to chiral molecules and is a fundamental tool for distinguishing between enantiomers. Enantiomers rotate the plane of polarized light to an equal magnitude but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates light to the right, while the levorotatory enantiomer, designated as (-), rotates it to the left.

For this compound, the (R)-enantiomer is dextrorotatory, and the (S)-enantiomer is levorotatory. The specific rotation values are a key specification for these compounds. thermofisher.comthermofisher.com The measured optical rotation for the neat substance provides a clear distinction between the two stereoisomers.

| Enantiomer | Configuration | Optical Rotation (Neat) |

|---|---|---|

| (R)-(+)-1-(3-Methoxyphenyl)ethanamine | R | +27° ± 1° |

| (S)-(-)-1-(3-Methoxyphenyl)ethanamine | S | -27° ± 2° |

Data sourced from commercial product specifications. thermofisher.comthermofisher.com

Impact of Stereochemistry on Derivative Synthesis and Biological Activity

The stereochemistry of chiral molecules is of paramount importance in medicinal chemistry and pharmacology, as the biological activity of a drug is often attributable to a single enantiomer. mdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. Consequently, the stereochemical integrity of a chiral building block like this compound is crucial when it is used in the synthesis of more complex molecules, particularly active pharmaceutical ingredients.

A significant application demonstrating this principle is the synthesis of Rivastigmine, a drug used in the management of Alzheimer's disease. The therapeutically active enantiomer is (S)-Rivastigmine. The synthesis of this specific enantiomer can utilize (S)-1-(3-Methoxyphenyl)ethylamine as a key chiral intermediate. scielo.br For example, a chemoenzymatic synthesis of enantiomerically pure Rivastigmine has been developed that relies on stereoselective reactions involving precursors derived from this compound. researchgate.net

The use of an enantiomerically pure starting material ensures that the final product also has high enantiomeric purity, which is critical for its therapeutic efficacy and safety. One reported synthesis of Rivastigmine with excellent enantiomeric excess (100% ee) starts from the diastereomerically pure (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine, showcasing how the chirality of the initial amine dictates the stereochemical outcome of the final drug molecule. researchgate.net This highlights that controlling stereochemistry at every step, beginning with fundamental building blocks, is a core principle in modern pharmaceutical synthesis.

| Chiral Building Block | Synthesized Derivative | Significance |

|---|---|---|

| (S)-1-(3-Methoxyphenyl)ethylamine | (S)-Rivastigmine | The stereochemistry of the starting amine is essential for producing the therapeutically active enantiomer of the final drug. scielo.brresearchgate.net |

| (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine | (S)-Rivastigmine | Use of a diastereomerically pure precursor leads to the final product with very high enantiomeric excess. researchgate.net |

Chemical Reactivity and Derivatization of 1 3 Methoxyphenyl Ethanamine

Amine Functional Group Transformations

The primary amine group is a key site for reactions, readily undergoing transformations to form a range of derivatives.

The primary amine of 1-(3-Methoxyphenyl)ethanamine can be readily acylated to form amides. This is a common strategy to protect the amino group during multi-step syntheses or to introduce specific acyl groups to modify the molecule's properties. The N-acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) can proceed efficiently, sometimes even without the need for a catalyst. orientjchem.org These reactions are fundamental in organic synthesis for creating amide bonds, which are prevalent in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov

The general reaction for the acylation of this compound is depicted below: this compound + Acylating Agent → N-[1-(3-Methoxyphenyl)ethyl]amide

Several methodologies have been developed for N-acylation, often employing acidic or basic catalysts to enhance the reaction rate. orientjchem.org However, greener and milder, catalyst-free approaches have also been reported, which are advantageous in reducing environmental impact and simplifying product purification. orientjchem.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-[1-(3-Methoxyphenyl)ethyl]acetamide | Catalyst-free, room temperature orientjchem.org |

| Benzoyl Chloride | N-[1-(3-Methoxyphenyl)ethyl]benzamide | Base catalyst (e.g., pyridine) |

Derivatization of the amine group is also crucial for analytical purposes, particularly for spectroscopic characterization. One common derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. These imine derivatives are often colored and can be useful for spectrophotometric analysis.

Furthermore, derivatization is a key technique in mass spectrometry to enhance the ionization efficiency and detection of analytes. While specific examples for this compound are not extensively documented in the provided search results, general principles suggest that derivatizing the amine can improve its chromatographic behavior and mass spectrometric response.

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and the methoxy (B1213986) group can also be chemically modified.

The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the methoxy group (-OCH₃) and the 1-aminoethyl group [-CH(CH₃)NH₂]. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.comjove.com The aminoethyl group, particularly after being converted to an amide (an N-acyl group), is also an ortho, para-director, though its activating effect is attenuated. bldpharm.com

When both groups are considered, the powerful activating and directing effect of the methoxy group is generally dominant. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The positions are C2, C4, and C6 (numbering from the 1-aminoethyl group at C1, with the methoxy group at C3). The C4 and C6 positions are ortho to the methoxy group, and the C2 position is also ortho to the methoxy group. Steric hindrance from the adjacent 1-aminoethyl group might influence the regioselectivity, potentially favoring substitution at the C4 and C6 positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Bromination | Br⁺ | 1-(2-Bromo-5-methoxyphenyl)ethanamine and/or 1-(4-Bromo-3-methoxyphenyl)ethanamine and/or 1-(6-Bromo-3-methoxyphenyl)ethanamine |

| Nitration | NO₂⁺ | 1-(2-Nitro-5-methoxyphenyl)ethanamine and/or 1-(4-Nitro-3-methoxyphenyl)ethanamine and/or 1-(6-Nitro-3-methoxyphenyl)ethanamine |

| Friedel-Crafts Acylation | RCO⁺ | N/A (Amine group reacts with Lewis acid catalyst) sigmaaldrich.com |

It is important to note that Friedel-Crafts reactions are generally not compatible with arylamines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. bldpharm.comsigmaaldrich.com This limitation can be overcome by protecting the amino group, for example, through acylation. bldpharm.com

The methoxy group (-OCH₃) can be cleaved to yield the corresponding phenol (B47542). This transformation, known as O-demethylation, is typically achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orgchem-station.comlibretexts.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This conversion can be a critical step in the synthesis of derivatives where a phenolic hydroxyl group is required for further reactions or for biological activity.

Formation of Complex Heterocycles and Scaffolds

This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures, particularly isoquinoline alkaloids and their analogues. As a β-phenylethylamine derivative, it can participate in classic cyclization reactions.

Two notable examples are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of an N-acylated β-phenylethylamine using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). quimicaorganica.orgpharmaguideline.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of a 3,4-dihydroisoquinoline derivative. jk-sci.comorganic-chemistry.orgnrochemistry.com The electron-rich nature of the aromatic ring in this compound, due to the activating methoxy group, facilitates this cyclization. The resulting dihydroisoquinolines can then be dehydrogenated to the corresponding aromatic isoquinolines. wikipedia.org

Pictet-Spengler Reaction : This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.commdpi.com Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is enhanced by electron-donating groups on the aromatic ring. jk-sci.com The reaction is a powerful tool for constructing the core structure of many naturally occurring and synthetic bioactive molecules. nsf.govebrary.net

The methoxy group on the aromatic ring of this compound directs the cyclization to the positions ortho or para to it. In these reactions, the cyclization will typically occur at the C6 position, which is para to the strongly activating methoxy group, leading to the formation of a 7-methoxy-substituted isoquinoline ring system.

Pictet-Spengler Reactions with Arylethanamines

The Pictet-Spengler reaction, first reported in 1911, is a powerful chemical reaction for synthesizing tetrahydroisoquinolines and other related heterocyclic compounds. wikipedia.orgebrary.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.com The mechanism proceeds through the formation of a Schiff base, which upon protonation generates an electrophilic iminium ion. wikipedia.orgjk-sci.com This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which subsequently rearranges to yield the final product. clockss.org

The success and yield of the Pictet-Spengler reaction are significantly influenced by the electronic nature of the aromatic ring. β-Arylethylamines that contain electron-donating substituents, such as the methoxy group in this compound, generally provide higher yields under milder conditions. jk-sci.com This is because electron-donating groups activate the aromatic ring, making it more nucleophilic and thus more susceptible to the intramolecular electrophilic attack by the iminium ion. wikipedia.org The reaction can be catalyzed by various protic or Lewis acids. jk-sci.com

In the case of this compound, the reaction with an aldehyde (R-CHO) would proceed to form a substituted 6-methoxy-tetrahydroisoquinoline. The presence of the methyl group at the α-position of the ethylamine (B1201723) side chain results in the formation of a new chiral center at the C-1 position of the resulting tetrahydroisoquinoline ring.

Table 1: Examples of Pictet-Spengler Reaction with this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Tetrahydroisoquinoline Derivative) | Catalyst |

|---|---|---|---|

| This compound | Formaldehyde | 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | H⁺ |

| This compound | Acetaldehyde | 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | H⁺ |

Synthesis of Thiourea Derivatives

Thiourea derivatives are an important class of compounds, and their synthesis is often achieved through the reaction of a primary or secondary amine with an isothiocyanate. mdpi.comuobaghdad.edu.iq This reaction is a straightforward and efficient method, typically proceeding via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com

Starting with this compound, a variety of N,N'-disubstituted thiourea derivatives can be synthesized. The reaction involves treating the amine with a selected aryl or alkyl isothiocyanate in a suitable solvent, such as dichloromethane or acetone (B3395972), often at room temperature. mdpi.comgoogle.com The reaction generally proceeds with high yields and purity, making it a versatile method for creating a library of related compounds for further study. mdpi.com The resulting thiourea derivative incorporates the 1-(3-methoxyphenyl)ethyl moiety on one nitrogen atom and the substituent from the isothiocyanate on the other.

Table 2: Synthesis of Thiourea Derivatives from this compound

| Amine Reactant | Isothiocyanate Reactant | Resulting Thiourea Derivative |

|---|---|---|

| This compound | Phenyl isothiocyanate | 1-(1-(3-Methoxyphenyl)ethyl)-3-phenylthiourea |

| This compound | Benzyl isothiocyanate | 1-Benzyl-3-(1-(3-Methoxyphenyl)ethyl)thiourea |

| This compound | Ethyl isothiocyanate | 1-Ethyl-3-(1-(3-Methoxyphenyl)ethyl)thiourea |

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms that have garnered significant attention in medicinal chemistry. nih.govjchemrev.com A common and effective synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors. openmedicinalchemistryjournal.com This is typically achieved using dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov Another prevalent method is the oxidative cyclization of acylhydrazones, which can be formed by condensing an acid hydrazide with an aldehyde. jchemrev.com

The direct synthesis of an oxadiazole derivative from this compound requires a multi-step approach, as the amine itself is not an immediate precursor to the oxadiazole ring. A plausible synthetic pathway would involve converting the amine into a suitable intermediate, such as a carboxylic acid hydrazide, which can then undergo cyclization.

A conceptual synthetic scheme is as follows:

Amide Formation: this compound is first acylated with a suitable acid chloride (e.g., R¹-COCl) to form an N-substituted amide.

Hydrazide Formation: A separate carboxylic acid (R²-COOH) is converted into its corresponding acid hydrazide (R²-CONHNH₂) via esterification followed by reaction with hydrazine hydrate. nih.gov

Condensation & Cyclization: The N-substituted amide from step 1 could potentially be further elaborated, or more commonly, the acid hydrazide from step 2 is reacted with another acylating agent (e.g., an acid chloride or carboxylic acid) followed by cyclization. To incorporate the original amine structure, one of the R groups in the final oxadiazole would be derived from it. For instance, if the amine were first converted to a carboxylic acid, it could then participate in the standard synthesis.

Table 3: Key Intermediates in a Conceptual Oxadiazole Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Cyclization Agent | Product Class |

|---|---|---|---|---|

| Carboxylic Acid | Acid Chloride | Acid Hydrazide | POCl₃ | 1,3,4-Oxadiazole |

Structure Activity Relationship Sar Studies Involving 1 3 Methoxyphenyl Ethanamine Derivatives

Design Principles for Analogues

The design of analogues based on the 1-(3-methoxyphenyl)ethanamine scaffold is guided by established medicinal chemistry principles. The primary goal is to systematically probe the chemical space around the core structure to understand how different functional groups and structural modifications influence the compound's interaction with its biological target.

Key design strategies often include:

Scaffold Modification : Altering the central core of the molecule to explore different spatial arrangements and conformational possibilities. This can involve changing ring sizes, introducing or removing rings, or altering the core's rigidity.

Substituent Variation : Introducing a variety of substituents at different positions on the phenyl ring and the ethylamine (B1201723) side chain. This helps to map the binding pocket of the target receptor or enzyme and identify regions where specific interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) can enhance activity.

Isosteric and Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties. This strategy is used to improve potency, selectivity, or metabolic stability while retaining the essential binding interactions. For example, a hydroxyl group might be replaced with an amine or a thiol to probe the importance of hydrogen bond donating or accepting capabilities.

Conformational Constraint : Introducing structural elements that reduce the molecule's flexibility. By locking the molecule into a more rigid conformation, researchers can determine the specific three-dimensional shape (the "active conformation") required for optimal binding to the biological target.

These principles are applied iteratively. The biological activity data from one round of synthesized analogues informs the design of the next generation, progressively building a detailed understanding of the SAR and leading to the development of more potent and selective compounds.

Substituent Effects on Biological Activity

The nature and position of substituents on the this compound framework profoundly influence the molecule's biological activity. These effects are typically evaluated by synthesizing a series of derivatives where specific groups are systematically varied and then assessing their activity in biological assays.

The addition of alkyl and halogen groups to the phenyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn affects its biological activity.

Alkyl Groups : Small alkyl groups like methyl or ethyl are often introduced to probe for hydrophobic pockets in the target's binding site. A proper fit can lead to favorable van der Waals interactions, enhancing binding affinity. The position of the alkyl group is critical, as a misplaced group can cause steric hindrance, preventing the molecule from binding correctly. In some SAR studies, a methyl group has been identified as a preferred substitution for improving activity toward specific targets. mdpi.com

Halogen Groups : Halogens, particularly fluorine and chlorine, are frequently used in drug design for their unique properties. mdpi.com

Fluorine : As the most electronegative element, fluorine can modulate the acidity (pKa) of nearby functional groups. mdpi.com This can influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with the target. The introduction of fluorine at a benzylic position can also strengthen noncovalent interactions with the target protein. mdpi.com

Chlorine : Chlorine is larger and more lipophilic than fluorine. Its inclusion can enhance hydrophobic interactions. SAR studies on certain classes of receptor ligands have shown that a chloro substituent on a phenoxy group can improve biological activity. mdpi.com

The strategic placement of these groups is determined through detailed SAR exploration, as illustrated in the following table.

| Substituent | Position on Phenyl Ring | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| Methyl | Ortho, Meta, Para | Increases lipophilicity; adds steric bulk. | Can enhance binding in hydrophobic pockets or cause steric clash. |

| Fluorine | Ortho, Meta, Para | Highly electronegative; increases metabolic stability. | Modulates pKa of adjacent groups; can improve bioavailability and binding affinity. mdpi.com |

| Chlorine | Ortho, Meta, Para | Increases lipophilicity more than fluorine. | Can enhance hydrophobic interactions; may improve target affinity. mdpi.com |

Oxygen-containing functional groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), are pivotal in determining the biological activity of this compound derivatives. Their ability to participate in hydrogen bonding and their influence on the molecule's electronic properties are key factors.

Similarly, the presence and location of hydroxyl groups can have a strong impact. mdpi.com Hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with polar residues in a receptor's binding site. SAR studies on various scaffolds have shown that derivatives bearing multiple hydroxy or methoxy groups on the phenyl ring can exhibit significant biological activity, with the specific substitution pattern dictating the potency and selectivity. mdpi.com For instance, a derivative with two hydroxyl groups and one methoxy group on the phenyl ring was found to be a potent and selective agent in one study. mdpi.com

| Group | Position on Phenyl Ring | Role in Molecular Interactions | General Effect on Biological Activity |

| Methoxy (-OCH₃) | Ortho, Meta, Para | Hydrogen bond acceptor; influences electronic distribution. | Position is critical; can affect bioavailability and target affinity. mdpi.com |

| Hydroxyl (-OH) | Ortho, Meta, Para | Hydrogen bond donor and acceptor. | Can form strong, specific interactions with the target, often increasing potency. mdpi.com |

Conformational Analysis and Receptor Interactions

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional conformation that is complementary to the binding site of its biological target. Conformational analysis is a computational method used to determine the stable, low-energy shapes a molecule can assume.

For derivatives of this compound, computational analyses have been used to identify probable active conformations. nih.gov In one such study on related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, a systematic search confirmed quantitative differences in the distances between the amine nitrogen and a central oxygen atom, which correlated with a tenfold difference in receptor binding affinity. nih.gov

A probable active conformation was proposed by superimposing the stable, low-energy conformations of the active analogues onto a known rigid molecule that binds to the same receptor. nih.gov This approach helps to hypothesize the specific spatial arrangement of key functional groups required for binding. Furthermore, such studies have revealed that stereochemistry can be crucial. For example, two hydroxy derivatives showed a significant difference in binding affinity that was directly dependent on the stereochemistry of the hydroxyl group. nih.gov This difference was explained by the energetically favorable order of the stable conformations, highlighting the importance of a precise 3D structure for effective receptor interaction. nih.gov

Pharmacophore Modeling and Ligand Design

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling is a powerful computational tool for drug design. unina.it A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. unina.it

The development of a pharmacophore model is a multi-step process: unina.it

Selection of Ligands : A diverse set of molecules with known biological activities against the target of interest is collected.

Conformational Analysis : The possible low-energy conformations for all selected ligands are generated.

Feature Assignment : Key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) are identified for each molecule.

Molecular Superimposition : The conformations of the active molecules are spatially aligned to identify a common 3D arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.

Once validated, this model serves as a 3D query to design new molecules or to search virtual databases for novel compounds that possess the required pharmacophoric features. unina.iteurekaselect.com This approach allows for the rational design of new ligands with a higher probability of being biologically active. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often used in conjunction with pharmacophore models to create a statistically robust model that can predict the biological activity of newly designed compounds. nih.govmdpi.com

| Step in Pharmacophore Modeling | Description | Purpose |

| 1. Ligand Selection | Choosing a set of active and inactive molecules known to interact with the same target. unina.it | To provide the foundational data for building and validating the model. |

| 2. Conformational Analysis | Generating all possible 3D shapes for each ligand. unina.it | To ensure the bioactive conformation is included in the analysis. |

| 3. Feature Assignment | Identifying key chemical properties (hydrophobic, aromatic, H-bond donor/acceptor, etc.). unina.it | To define the potential interaction points with the biological target. |

| 4. Superimposition & Model Generation | Aligning the active molecules to find a common 3D arrangement of features. unina.it | To create a hypothesis of the essential features required for biological activity. |

| 5. Model Validation | Testing the model's ability to distinguish active from inactive compounds. | To ensure the model is predictive and reliable for designing new compounds. |

Applications of 1 3 Methoxyphenyl Ethanamine in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The chemical architecture of 1-(3-Methoxyphenyl)ethanamine makes it an ideal precursor for the construction of complex molecular frameworks found in many pharmaceuticals. Its amine group provides a reactive handle for various chemical transformations, while the methoxyphenyl moiety can be a crucial pharmacophoric element or a precursor to other functional groups.

Synthesis of Rivastigmine and its Analogues

One of the most critical applications of this compound is as a key intermediate in the synthesis of Rivastigmine . Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The (S)-enantiomer of this compound is specifically utilized to produce the therapeutically active (S)-Rivastigmine.

Several synthetic strategies have been developed to produce Rivastigmine, with many employing (S)-1-(3-Methoxyphenyl)ethanamine as a starting material to ensure the correct stereochemistry in the final product. One common approach involves the N-methylation and subsequent N-ethylation of the amine, followed by carbamoylation and demethylation of the methoxy (B1213986) group to yield the final phenol (B47542) derivative. The use of the enantiomerically pure starting material is crucial as the (S)-enantiomer of Rivastigmine is significantly more potent than its (R)-counterpart.

| Intermediate | Reagents and Conditions | Product |

| (S)-1-(3-Methoxyphenyl)ethanamine | 1. Methylation (e.g., formaldehyde, formic acid) 2. Ethylation 3. Carbamoylation 4. Demethylation | (S)-Rivastigmine |

The synthesis of Rivastigmine analogues has also utilized derivatives of this compound to explore structure-activity relationships and develop new therapeutic agents with improved properties.

Synthesis of Fluoxetine

While this compound is a primary precursor for Rivastigmine, its direct role in the synthesis of the well-known antidepressant Fluoxetine is not prominently featured in mainstream synthetic routes. The common synthesis of Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), typically starts from different precursors, such as 3-chloropropiophenone. The synthesis involves a key step of etherification with 4-(trifluoromethyl)phenol. While various synthetic strategies for Fluoxetine exist, the use of this compound as a direct starting material is not a conventional or widely reported method.

Building Block for Biologically Active Compounds

Beyond its role in the synthesis of specific blockbuster drugs, this compound serves as a versatile building block for a diverse range of other biologically active compounds. Its structural motif is found in various experimental and developmental therapeutic agents. For instance, the related compound 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a key intermediate in the synthesis of Apremilast wilkes.edu, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis. This highlights how modifications to the core structure of this compound can lead to compounds with entirely different therapeutic applications.

The amine functionality allows for the facile introduction of various substituents and the construction of more complex molecules, including heterocyclic systems, which are prevalent in medicinal chemistry.

Precursor to Allosteric Modulators (e.g., GABAB Receptors)

The development of allosteric modulators, which fine-tune the activity of receptors in the central nervous system, is a significant area of modern drug discovery. While direct evidence of this compound as a precursor to clinically used GABAB receptor allosteric modulators is limited in the reviewed literature, the broader class of phenylethylamine derivatives is of interest in this field. For example, analogues of GS39783, a positive allosteric modulator of GABAB receptors, have been synthesized to improve its pharmacological profile. The core structure of such modulators often contains substituted phenyl rings and amine functionalities, suggesting that derivatives of this compound could potentially serve as starting points for the synthesis of novel allosteric modulators.

Development of Novel Therapeutic Agents (e.g., Antidepressants, Anorectics)

The phenylethylamine scaffold, of which this compound is a member, is a well-established pharmacophore in the design of central nervous system-acting drugs, including antidepressants and anorectics. The substitution pattern on the phenyl ring significantly influences the pharmacological activity. The 3-methoxy group, in particular, can modulate receptor binding and metabolic stability.

While specific examples of antidepressants or anorectics directly synthesized from this compound were not extensively detailed in the provided search results, the structural similarity to known monoamine reuptake inhibitors and releasing agents suggests its potential as a scaffold for the development of new therapeutic agents in these areas. Further chemical modifications of the amine and the aromatic ring could lead to novel compounds with desired pharmacological profiles for treating depression, appetite disorders, and other CNS conditions.

Catalysis and Chiral Auxiliary Roles

The chiral nature of this compound, particularly its enantiomerically pure forms, presents opportunities for its use in asymmetric synthesis beyond being just a building block.

Chiral amines are frequently employed as resolving agents for racemic mixtures of acids and as chiral auxiliaries to control the stereochemistry of reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed.

While the specific use of this compound as a chiral auxiliary or catalyst is not extensively documented in the reviewed literature, its structural features are analogous to other primary amines that have been successfully used in these roles. For example, chiral phenylethylamines can be used to form chiral imines or enamines, which can then undergo diastereoselective reactions. The potential for this compound to be used in asymmetric catalysis, for instance, in the formation of chiral metal complexes, remains an area for further exploration.

Role in Diversity-Oriented Synthesis (DOS)

The utility of this compound in DOS would primarily stem from its function as a chiral amine building block in multicomponent reactions (MCRs) and in the construction of diverse molecular scaffolds.

Incorporation in Multicomponent Reactions:

Multicomponent reactions, such as the Ugi and Passerini reactions, are hallmarks of DOS because they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This compound can serve as the amine component in these reactions, leading to the formation of diverse libraries of peptide mimetics and other complex structures. The variation of the other components in the MCR (e.g., aldehydes, isocyanides, carboxylic acids) would allow for the generation of a large number of structurally distinct molecules from a common scaffold.

Scaffold Decoration and Elaboration:

In a typical DOS workflow, a central scaffold is synthesized and then "decorated" with various functional groups to create a library of related compounds. The amino group of this compound provides a reactive site for a wide range of chemical transformations, including acylation, alkylation, and arylation. This allows for the introduction of diverse substituents, thereby increasing the molecular diversity of the library.

Generation of Stereochemical Diversity:

As a chiral molecule, this compound can be used to introduce stereocenters into the molecules of a DOS library. By using either the (R)- or (S)-enantiomer of the amine, chemists can systematically generate diastereomeric pairs of compounds, which can exhibit significantly different biological activities. This stereochemical diversity is a critical aspect of exploring the full potential of a chemical library.

Advanced Analytical and Spectroscopic Characterization in Research

NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Methoxyphenyl)ethanamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the methoxy-substituted ring typically appear in the downfield region (δ 6.5-7.5 ppm). The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet further upfield, while the ethylamine (B1201723) side chain protons—the methine (-CH) and methyl (-CH₃)—will appear as a quartet and a doublet, respectively, due to spin-spin coupling. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons will produce a series of signals in the δ 110-160 ppm range, with the carbon atom directly bonded to the oxygen of the methoxy group appearing most downfield. The methoxy carbon itself will have a characteristic signal around δ 55 ppm. The two carbons of the ethylamine side chain will be found in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -CH₃ (ethylamine) | ~ 1.3-1.5 (doublet) | -CH₃ (ethylamine) | ~ 20-25 |

| -NH₂ | Variable (broad singlet) | -CH (ethylamine) | ~ 50-55 |

| -OCH₃ | ~ 3.8 (singlet) | -OCH₃ | ~ 55-60 |

| -CH (ethylamine) | ~ 4.0-4.2 (quartet) | Aromatic C-H | ~ 110-130 |

| Aromatic C-H | ~ 6.7-7.3 (multiplets) | Aromatic C-OCH₃ | ~ 159-161 |

| Aromatic C-C(H)N | ~ 140-145 |

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC), it allows for the separation and sensitive detection of individual components in a mixture.

For a compound like this compound, LC-MS analysis, typically using electrospray ionization (ESI) in positive mode, would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (151.21 g/mol ) plus the mass of a proton.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. A primary and characteristic fragmentation pathway for phenethylamines involves the cleavage of the bond between the alpha and beta carbons of the side chain (α-cleavage). This would result in the loss of the amine-containing fragment and the formation of a stable benzylic cation. The fragmentation patterns provide a molecular fingerprint that aids in definitive identification.

While specific LC-MS fragmentation data for this exact compound is not detailed in readily available literature, data from GC-MS analysis provides insight into its mass spectrometric behavior.

Table 2: GC-MS Fragmentation Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Top Peak (m/z) | 136 |

| 2nd Highest Peak (m/z) | 109 |

| 3rd Highest Peak (m/z) | 137 |

Source: NIST Main Library via PubChem CID 4612058

The top peak at m/z 136 likely corresponds to the loss of a methyl group (•CH₃) from the molecular ion, a common fragmentation for ethyl-substituted aromatic compounds.

Chromatographic Techniques (GC-MS, GC-FID, HPLC)

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components within a sample matrix prior to detection and quantification.

GC-MS (Gas Chromatography-Mass Spectrometry): As a volatile amine, this compound is well-suited for GC-MS analysis. In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column. The separated compound then enters the mass spectrometer for detection and identification. The analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing and adsorption to the column. To mitigate these effects, specialized columns or derivatization of the amine group may be employed to improve chromatographic performance.

GC-FID (Gas Chromatography-Flame Ionization Detection): GC-FID is a robust and widely used technique for the quantification of organic compounds. After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present. While FID is a universal detector for hydrocarbons and provides excellent quantitative accuracy, it does not provide structural information like a mass spectrometer. The analysis of volatile amines by GC-FID faces similar challenges as GC-MS regarding peak shape, often requiring specialized columns (e.g., CP-Volamine) or additives to ensure good reproducibility.

HPLC (High-Performance Liquid Chromatography): HPLC is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most common. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis spectrophotometer, as the aromatic ring of the compound absorbs UV light.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-(3-Methoxyphenyl)ethanamine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized geometry and vibrational frequencies. scienceopen.comdntb.gov.ua

Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These computed parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. scienceopen.com Vibrational analysis through DFT can predict the infrared and Raman spectra of the compound, with assignments of vibrational modes aided by Potential Energy Distribution (PED) analysis. scienceopen.comdntb.gov.ua

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| C-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | C-C-N | 110.5° |

| C-O-C | 118.2° | |

| Dihedral Angle | C-C-C-N | 65.8° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nsf.gov While specific MD studies on this compound are not prevalent in the literature, this technique can be applied to understand its behavior in different environments, such as in solution or interacting with biological macromolecules.

MD simulations can provide insights into the conformational flexibility of the molecule, identifying stable conformers and the energy barriers between them. Furthermore, these simulations can model the interactions of this compound with solvent molecules, elucidating solvation effects and calculating properties like the radial distribution function.

Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property | Description | Simulated Value |

| Solvation Energy | The energy released when one mole of the compound dissolves in a solvent. | -8.5 kcal/mol |

| Diffusion Coefficient | A measure of the rate of diffusion of the molecule through the solvent. | 2.1 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) for N-H...O | Describes the probability of finding a water oxygen atom at a certain distance from the amine hydrogen. | Peak at 1.8 Å |

Note: The data in this table is for illustrative purposes to represent potential findings from MD simulations.

Quantum Chemical Calculations

Quantum chemical calculations, encompassing a range of methods including ab initio and semi-empirical approaches, provide a fundamental understanding of the electronic properties of this compound. mdpi.comresearchgate.net These calculations can determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and its tendency to undergo chemical reactions. dntb.gov.ua

Table 3: Representative Quantum Chemical Calculation Results for this compound

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | 0.042 | 1.14 |

| HOMO-LUMO Gap | 0.257 | 6.99 |

| Dipole Moment | 1.89 Debye | - |

Note: This data is hypothetical and representative of typical quantum chemical calculation outputs.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often leveraging machine learning and quantitative structure-activity relationship (QSAR) models, can forecast the reactivity and selectivity of this compound in various chemical reactions. monash.edu By analyzing computed molecular descriptors, these models can predict how the molecule will behave under different reaction conditions.

Molecular descriptors derived from computational chemistry, such as electronic properties (e.g., Mulliken charges, electrostatic potential) and steric parameters, can be correlated with experimental reactivity data to build predictive models. These models can guide the synthesis of new derivatives and predict the outcomes of reactions, such as regioselectivity and stereoselectivity.

Table 4: Selected Molecular Descriptors for Predictive Modeling of this compound

| Descriptor | Type | Calculated Value | Potential Application |

| Mulliken Charge on N | Electronic | -0.85 e | Predicting nucleophilicity |

| Molecular Surface Area | Steric | 185.2 Ų | Modeling receptor binding |

| LogP | Lipophilicity | 1.75 | Predicting pharmacokinetic properties |

Note: The values in this table are illustrative and represent the types of descriptors used in predictive modeling.

Environmental Profile of this compound: A Look into its Predicted Fate and Ecotoxicity

Due to a lack of comprehensive experimental studies in publicly accessible scientific literature, the environmental fate and ecotoxicological profile of this compound are primarily understood through computational modeling. This article utilizes data generated by the United States Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a well-established tool for predicting the environmental characteristics of chemical substances in the absence of empirical data.

Environmental Fate and Ecotoxicological Considerations in Academic Research

The following sections detail the predicted environmental behavior and aquatic toxicity of 1-(3-Methoxyphenyl)ethanamine based on Quantitative Structure-Activity Relationship (QSAR) models. It is crucial to note that these are estimations and serve as a screening-level assessment.

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation. For this compound, biodegradation is predicted to be a significant degradation pathway. The BIOWIN™ v4.10 model within EPI Suite™ estimates the probability of biodegradation.

Table 1: Predicted Biodegradation of this compound